molecular formula C18H19FN2O5S B2364395 N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 896315-31-4

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2364395
CAS No.: 896315-31-4
M. Wt: 394.42
InChI Key: RXYOUCRVPZEYTA-UHFFFAOYSA-N
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Description

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a pyrrolidinone ring, and a dimethoxybenzenesulfonamide moiety, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with varied functional groups.

Mechanism of Action

The mechanism of action of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-25-15-7-8-16(26-2)17(10-15)27(23,24)20-13-9-18(22)21(11-13)14-5-3-12(19)4-6-14/h3-8,10,13,20H,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYOUCRVPZEYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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